molecular formula C17H23N3O2 B5623039 N,N-diethyl-3-[5-(methoxymethyl)-3-methyl-1H-pyrazol-4-yl]benzamide

N,N-diethyl-3-[5-(methoxymethyl)-3-methyl-1H-pyrazol-4-yl]benzamide

Cat. No. B5623039
M. Wt: 301.4 g/mol
InChI Key: KBKRADAYQKONCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N,N-diethyl-3-[5-(methoxymethyl)-3-methyl-1H-pyrazol-4-yl]benzamide involves complex organic synthesis routes. For instance, the synthesis of heteroaryl-containing benzamide derivatives, which can be related to the compound , involves multiple steps, including cyclization, and activation of glucokinase as a therapeutic strategy for conditions like diabetes (Park et al., 2014). These processes highlight the intricate methods employed to create such compounds, focusing on their potential therapeutic benefits.

Molecular Structure Analysis

The molecular structure of compounds similar to N,N-diethyl-3-[5-(methoxymethyl)-3-methyl-1H-pyrazol-4-yl]benzamide is often elucidated using various analytical techniques, including X-ray crystallography. For example, the study of the molecular structure of related pyrazole derivatives through X-ray diffraction studies provides insights into their conformation, hydrogen bonding, and overall crystal packing, contributing to the understanding of their chemical behavior and interaction capabilities (Kumara et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of N,N-diethyl-3-[5-(methoxymethyl)-3-methyl-1H-pyrazol-4-yl]benzamide and related compounds involve their reactivity towards various reagents and conditions. For instance, the reactivity of pyrazole derivatives with different chemical agents can lead to the formation of new compounds with potential biological activities. These reactions are critical for modifying the compound's structure to enhance its desired properties or reduce undesired effects (Raju et al., 2010).

Future Directions

The future directions for “N,N-diethyl-3-[5-(methoxymethyl)-3-methyl-1H-pyrazol-4-yl]benzamide” could involve the exploration of its use as a synthesis solvent for either materials synthesis or chemical synthesis . This compound could potentially be leveraged in controlled-release insect repellent formulations .

properties

IUPAC Name

N,N-diethyl-3-[3-(methoxymethyl)-5-methyl-1H-pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-5-20(6-2)17(21)14-9-7-8-13(10-14)16-12(3)18-19-15(16)11-22-4/h7-10H,5-6,11H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKRADAYQKONCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=C1)C2=C(NN=C2COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-3-[3-(methoxymethyl)-5-methyl-1H-pyrazol-4-yl]benzamide

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